Monacolin J

描述

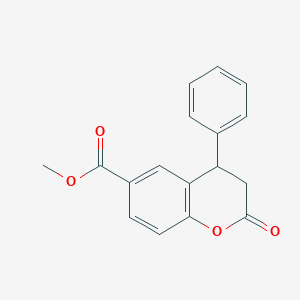

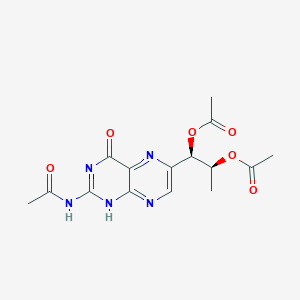

莫纳可林J是一种天然存在的化合物,存在于红曲米中,由米饭与红曲霉发酵产生。它是合成他汀类药物(如洛伐他汀和辛伐他汀)的关键前体。这些他汀类药物是羟甲基戊二酰辅酶A还原酶的有效抑制剂,该酶在胆固醇生物合成中起着至关重要的作用。 莫纳可林J在生产降胆固醇药物中具有重要意义 .

科学研究应用

莫纳可林J具有广泛的科学研究应用:

作用机制

莫纳可林J通过竞争性抑制羟甲基戊二酰辅酶A还原酶发挥作用。这种抑制阻止了羟甲基戊二酰辅酶A转化为甲羟戊酸,这是胆固醇生物合成中的关键步骤。结果,胆固醇的合成减少,导致血流中胆固醇水平降低。 这种机制与其他他汀类药物相似,使莫纳可林J成为降胆固醇疗法中的必不可少的化合物 .

生化分析

Biochemical Properties

Monacolin J interacts with the enzyme HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . By inhibiting this enzyme, this compound effectively reduces the synthesis of cholesterol .

Cellular Effects

In cellular processes, this compound has been observed to decrease total cholesterol (TC), triglyceride (TG), and low-density lipoprotein cholesterol (LDL-C) levels . It also influences cell function by affecting metabolic stress and the accumulation of compounds .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively inhibiting the activity of HMG-CoA reductase . This inhibition blocks cholesterol biosynthesis, leading to a decrease in cholesterol levels .

Temporal Effects in Laboratory Settings

Over time, the production of this compound has been optimized in laboratory settings, leading to increased yields . The extracellular level of this compound increased faster, but its intracellular percentage remained lower compared to other compounds .

Dosage Effects in Animal Models

In animal models, specifically hyperlipidemia hamsters, this compound has been shown to significantly lower plasma TC, TG, and LDL-C levels . The specific effects can vary depending on the dosage and the duration of administration .

Metabolic Pathways

This compound is involved in the mevalonate pathway, which is responsible for the production of cholesterol . It interacts with the enzyme HMG-CoA reductase in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific proteins. For instance, the TapA protein from Aspergillus terreus has been shown to improve this compound production and facilitate its efflux from cells .

Subcellular Localization

The subcellular localization of this compound and its biosynthetic enzymes varies. For example, the mitochondrial polyketide synthase MrPigA, which is involved in this compound biosynthesis, is localized in the mitochondria . Other enzymes such as the ketoreductase MrPigC, the oxidoreductase MrPigE, and the monooxygenase MrPigN are found in the cytosol, while the oxidoreductase MrPigF is bound to the cell wall .

准备方法

合成路线及反应条件

莫纳可林J可以通过洛伐他汀的水解合成。该过程涉及使用化学试剂和特定的反应条件,将洛伐他汀分解成莫纳可林J。 水解通常需要碱性条件和受控温度,以确保高产率和纯度 .

工业生产方法

莫纳可林J的工业生产通常涉及微生物发酵。负责莫纳可林J生产的生物合成途径基因,如lovB、lovC、lovG和lovA,可以在黑曲霉等微生物中异源表达。该方法涉及使用CRISPR/Cas9同源重组等技术将这些基因整合到微生物基因组中。 然后在优化条件下培养工程菌株,以最大限度地提高莫纳可林J的产量 .

化学反应分析

反应类型

莫纳可林J会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰该化合物以生产具有增强药理特性的不同他汀类药物衍生物至关重要 .

常用试剂和条件

氧化: 莫纳可林J可以在酸性条件下使用高锰酸钾或三氧化铬等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。

主要产品

相似化合物的比较

莫纳可林J与其他他汀类药物(如洛伐他汀、辛伐他汀和阿托伐他汀)相似。它在结构和生物合成途径方面是独特的。 与其他他汀类药物不同,莫纳可林J在C-8位有一个羟基取代基,这使得能够合成具有不同药理特性的各种衍生物 .

类似化合物列表

- 洛伐他汀

- 辛伐他汀

- 阿托伐他汀

- 普伐他汀

- 瑞舒伐他汀

莫纳可林J独特的结构和生物合成途径使其成为开发具有增强治疗效果的新型他汀类药物的有价值化合物。

属性

IUPAC Name |

4-hydroxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-11-7-13-4-3-12(2)16(19(13)17(21)8-11)6-5-15-9-14(20)10-18(22)23-15/h3-4,7,11-12,14-17,19-21H,5-6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFOBOYQVYMVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)

![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)

![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)